![molecular formula C19H30N4O4 B5648192 3-[(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5648192.png)
3-[(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, utilizing specific reagents to introduce or modify functional groups. For instance, the synthesis of new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones showcases the coupling reaction of substituted acids with secondary amines in the presence of N,N-carbonyldiimidazole reagent, demonstrating a methodology that could be relevant to synthesizing the compound (Kamiński et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior and potential biological activity. X-ray crystal analysis, as used in the synthesis and structure determination of novel cyclic peptides, provides detailed insights into the arrangement of atoms within a molecule, which is essential for predicting interaction with biological targets (Yamashita et al., 2009).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies on the structural characterization of analgesic isothiazolopyridines provide insights into how specific substituents affect molecular conformation and, consequently, chemical reactivity and potential pharmacological properties (Karczmarzyk & Malinka, 2008).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are crucial for its formulation and application. The study on the synthesis, antimicrobial activity, and molecular modeling of novel chromen-2-one derivatives illustrates how these properties can be evaluated and optimized for specific applications (Mandala et al., 2013).
properties
IUPAC Name |
3-[(3R,4S)-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-13-18(14(2)27-20-13)19(26)23-7-6-16(15(12-23)4-5-17(24)25)22-10-8-21(3)9-11-22/h15-16H,4-12H2,1-3H3,(H,24,25)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHWQWCTKEZPI-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C(C2)CCC(=O)O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R,4S)-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid |
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